molecular formula C7H10ClNS B193911 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 28783-41-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

Cat. No.: B193911
CAS No.: 28783-41-7
M. Wt: 175.68 g/mol
InChI Key: QMXCTKPNQFJZGK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is a derivative of thienopyridine and is primarily used as an intermediate in the synthesis of pharmaceutical drugs such as clopidogrel and prasugrel . This compound is known for its role in the development of antiplatelet agents, which are crucial in preventing blood clots.

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, H320, H335, which indicate that it can cause skin irritation, eye irritation, specific target organ toxicity (single exposure; respiratory tract irritation), and may cause respiratory irritation . The precautionary statements are P202, P261, P280, P305, P338, P351, which suggest measures to prevent exposure and advise on what to do if exposure occurs .

Mechanism of Action

Target of Action

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is primarily used as an intermediate in the synthesis of antiplatelet drugs such as Clopidogrel and Prasugrel . These drugs target the P2Y12 receptor, a G-protein coupled receptor on the surface of platelets, inhibiting platelet aggregation .

Mode of Action

The compound interacts with its target by binding to the P2Y12 receptor, preventing the binding of adenosine diphosphate (ADP), a key activator of platelets. This inhibits the signal transduction pathway and ultimately prevents platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the ADP signaling pathway. This prevents the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation. As a result, fibrinogen cannot cross-link platelets, preventing blood clot formation .

Pharmacokinetics

The final drug products, such as Clopidogrel and Prasugrel, have well-characterized pharmacokinetics .

Result of Action

The molecular effect of this compound, through its role in the synthesis of antiplatelet drugs, is the prevention of platelet aggregation. This reduces the risk of thrombotic events, such as heart attack and stroke .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere . The reaction conditions, such as solvent and acid concentration, reaction time, and reaction temperature, can also affect the synthesis of the final drug product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride involves several steps. One common method includes the reaction of 2-thiophene ethylamine with formaldehyde in the presence of water. The reaction mixture is heated to a temperature between 50°C and 55°C for 20 to 30 hours. After the reaction, the mixture is extracted using dichloroethane, and the organic layer is washed with a saturated salt solution. The organic layer is then subjected to pressure reduction and drying by distillation to obtain the imine intermediate. This intermediate is further reacted with ethanol hydrogen chloride at a temperature between 65°C and 75°C, followed by the addition of activated carbon and filtration. The filtrate is cooled to 0°C to 5°C, and the product is obtained by filtration and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to light yellow powder or crystal .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or thioether derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is unique due to its role as an intermediate in the synthesis of clopidogrel and prasugrel. These drugs are widely used in clinical practice to prevent thrombotic events in patients with cardiovascular diseases. The compound’s ability to undergo various chemical reactions and form different derivatives also adds to its versatility in scientific research and industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXCTKPNQFJZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951426
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-41-7
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28783-41-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.731
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Record name 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINIUM CHLORIDE
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Synthesis routes and methods I

Procedure details

To 73 ml dimethylformamide heated at 45° C. in which are dissolved 0.45 mole gaseous hydrochloric acid, is added, over 25 minutes, a mixture of 17 g (0.2 M) s.hexahydrotriazine of n. n.butylamine/and 26 g 2-(2-thienyl)ethylamine. The temperature of the medium is maintained at 45° C. throughout the addition by means of a cold water bath. The desired product precipitates out at the end of the addition. Filtration gives 22.16 g 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Yield: 65%).
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Synthesis routes and methods II

Procedure details

To a solution of 12.7 g (0.1 M) 2-(2-thienyl)ethylamine in 20 ml dimethylformamide heated at 55° C. are added, over 10 minutes, 8.05 g (0.1 M) chloromethylmethylether diluted in 10 ml dimethylformamide. After addition of the chloromethylmethylether, the medium is maintained at 70° C. for 2 hours, and is then cooled to room temperature. The desired product precipitates out and is rinsed with acetone, to give 5.5 g 4,5,6,7-tetrahydro-thieno[3,2-c]-pyridine hydrochloride (M.p=225° C.; Yield: 31%).
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Synthesis routes and methods III

Procedure details

100 gm. of 2-thienylethylamine was charged in a 1 liter reaction vessel equipped with a dean stark assembly for azeotropic removal of water. Dichloroethane (600 ml.) was added and the mixture stirred for 5 minutes. 26.4 gm. paraformaldehyde was added and the reaction mass was heated to reflux. Water formed in the reaction was continuously removed. After 4 hours the reaction mass was cooled to 30° C. and 133 ml. of 6.6N hydrochloric acid solution in dimethyl formamide was added. The reaction mass was heated to 70° C. for 4 hours. The reaction cooled to 15° C. and filtered under suction and washed with dichloroethane. The solid obtained was dried in oven at 50° C. 124 gm (90%) of 4,5,6,7-tetrahydrothieno(3,2-c)pyridine hydrochloride are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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